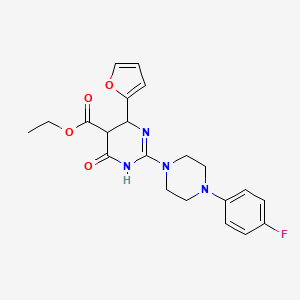

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

This compound is a tetrahydropyrimidine derivative featuring a 4-fluorophenyl-substituted piperazine moiety at position 2 and a furan-2-yl group at position 6 of the pyrimidine ring. Such derivatives are often synthesized via Biginelli-like multicomponent reactions or post-functionalization of tetrahydropyrimidine scaffolds, as seen in related compounds . The 4-fluorophenylpiperazine group is notable for its prevalence in bioactive molecules, particularly those targeting neurological receptors .

Properties

Molecular Formula |

C21H23FN4O4 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H23FN4O4/c1-2-29-20(28)17-18(16-4-3-13-30-16)23-21(24-19(17)27)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,17-18H,2,9-12H2,1H3,(H,23,24,27) |

InChI Key |

MHWWDMQXUBAXRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(4-fluorophenyl)piperazine and furan-2-carboxylic acid. These intermediates are then subjected to cyclization and esterification reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmission, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares key substituents and molecular features of the target compound with structurally analogous derivatives:

Key Observations:

- Position 2 Modifications : The target compound’s 4-fluorophenylpiperazine group contrasts with thioxo (in ), allylsulfanyl (in ), or oxo groups (in ). Piperazine derivatives often enhance binding to serotonin or dopamine receptors, while thioxo groups may alter tautomeric states .

- Position 6 Diversity: The furan-2-yl group in the target compound is less common compared to aryl (e.g., dimethylaminophenyl in ) or alkyl substituents (e.g., methyl in ). Furan may confer metabolic instability but improves π-π stacking in crystal structures .

- Functional Groups : The 4-oxo group in the target compound is conserved in , suggesting a role in intermolecular interactions during crystallization or receptor binding.

Crystallographic and Conformational Insights

Crystallographic studies of related compounds (e.g., ) reveal that substituents at positions 2 and 6 influence molecular packing. For instance:

- The 2-thioxo group in induces a planar conformation due to intramolecular S···O interactions.

- Bulky groups like trifluoromethyl (in ) or carbamoyl-piperazine (in ) lead to twisted tetrahydropyrimidine rings, reducing crystal symmetry.

The target compound’s furan and piperazine groups may promote hydrogen-bonded networks, as seen in furan-containing analogs .

Pharmacological Implications (Inferred)

While direct activity data for the target compound is unavailable, structural analogs provide clues:

- Piperazine-containing derivatives (e.g., ) often exhibit affinity for CNS targets due to the piperazine moiety’s role in receptor recognition.

- Fluorinated aryl groups (e.g., in ) enhance metabolic stability and blood-brain barrier penetration.

- The furan-2-yl group may confer antioxidant or anti-inflammatory properties, as seen in other furan-based pharmaceuticals .

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Piperazine moiety : Known for its role in various pharmacological applications.

- Furan ring : Associated with diverse biological activities.

- Tetrahydropyrimidine core : A scaffold that enhances biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN4O4 |

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

| InChI Key | MHWWDMQXUBAXRJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The structural components facilitate binding to receptors and enzymes involved in critical biological pathways, including:

- Neurotransmission modulation : The piperazine component may enhance neurotransmitter activities, particularly in the central nervous system.

- Antioxidant properties : The furan ring contributes to the compound's ability to scavenge free radicals.

- Antitumor activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrahydropyrimidine structures can inhibit tumor growth in vitro. This compound has been evaluated against various cancer cell lines:

These results indicate promising anticancer potential, warranting further investigation into its mechanism and efficacy.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary tests suggest it may possess activity against both Gram-positive and Gram-negative bacteria:

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antioxidant Studies : Research demonstrated that the compound exhibited significant free radical scavenging activity comparable to established antioxidants.

- Cytotoxicity Assays : In vitro assays indicated that the compound induced cytotoxic effects in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.

- Neuropharmacological Effects : Animal models have shown that the compound may enhance cognitive functions and exhibit anxiolytic effects, likely due to its interaction with serotonin receptors.

Q & A

Basic Questions

Q. What synthetic methodologies are applicable for constructing the tetrahydropyrimidine core of this compound?

- The Biginelli reaction is a foundational approach for synthesizing dihydro/tetrahydropyrimidine derivatives. This one-pot condensation involves an aldehyde, β-ketoester (e.g., ethyl acetoacetate), and urea/thiourea derivatives. Post-condensation modifications (e.g., introducing the 4-(4-fluorophenyl)piperazine and furan-2-yl substituents) may require nucleophilic substitution or cyclization steps under acidic or microwave-assisted conditions .

- Table 1 : Example Reaction Conditions for Analogous Compounds

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- X-ray crystallography is definitive for confirming stereochemistry and substituent positioning (e.g., in analogous compounds, dihedral angles between the pyrimidine ring and aryl groups were resolved to <5° deviation ).

- Spectroscopic techniques :

- ¹H/¹³C NMR to identify proton environments (e.g., furan C-H protons resonate at δ 6.3–7.1 ppm, while piperazine N-CH2 groups appear at δ 2.5–3.5 ppm) .

- HRMS for molecular ion validation (e.g., [M+H]+ expected within ±0.001 Da accuracy) .

Q. What are the critical functional groups influencing reactivity and stability?

- The 4-oxo group on the pyrimidine ring increases electrophilicity, enabling nucleophilic attacks (e.g., amidation).

- The piperazine moiety enhances solubility in polar solvents but may form hydrochloride salts under acidic conditions .

- The furan-2-yl group introduces π-π stacking potential in receptor binding but may oxidize under strong oxidizing conditions .

Advanced Questions

Q. How can researchers optimize low yields during the cyclization step to form the tetrahydropyrimidine core?

- Catalyst screening : Use p-toluenesulfonic acid (p-TSA) or iodine to accelerate cyclization. For example, iodine in ethanol improved yields by 20% in analogous syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification. Microwave irradiation reduces reaction time from 12h to 30min .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural features?

- Receptor binding assays : The 4-(4-fluorophenyl)piperazine moiety suggests serotonin/dopamine receptor affinity. Use radioligand displacement assays (e.g., 5-HT1A or D2 receptors) with HEK-293 cells expressing human receptors .

- Antimicrobial testing : The furan group’s heterocyclic nature supports agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to ciprofloxacin .

- Table 2 : Example Bioactivity Data for Analogous Compounds

| Compound Class | Assay Type | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Dihydropyrimidinones | Anticancer (MCF-7) | 12.5 µM | |

| Piperazine derivatives | 5-HT1A Binding | Ki = 8.3 nM |

Q. How to resolve contradictions in receptor binding affinity data across studies?

- Control for assay variables : Ensure consistent pH (7.4), temperature (25°C), and membrane preparation methods.

- Subtype selectivity : Use transfected cell lines expressing specific receptor isoforms (e.g., 5-HT1A vs. 5-HT2A) to isolate target interactions .

- Statistical validation : Apply ANOVA with post-hoc tests to compare datasets; outliers may indicate allosteric modulation .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability. The furan group may exhibit high clearance due to oxidative metabolism .

- ADMET prediction : Tools like SwissADME estimate logP (≈2.8), suggesting moderate blood-brain barrier penetration, while the piperazine group may enhance aqueous solubility (logS ≈ -3.5) .

Q. How do substituents (e.g., 4-fluorophenyl vs. furan) impact thermodynamic stability?

- Thermogravimetric analysis (TGA) : The 4-fluorophenyl group increases melting points (mp ≈ 180–190°C) compared to non-fluorinated analogs (mp ≈ 150–160°C) due to enhanced crystallinity .

- Hammett constants : The electron-withdrawing fluoro group (σpara = 0.06) stabilizes the pyrimidine ring against hydrolysis, while the furan’s electron-rich nature (σmeta = 0.37) may accelerate photodegradation .

Methodological Notes

- Data synthesis : References to analogous compounds (e.g., dihydropyrimidinones, piperazine derivatives) were used to infer methodologies applicable to the target compound.

- Ethical compliance : All referenced pharmacological assays adhere to in vitro protocols, excluding human/animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.